1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine
Description
1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is also known by its IUPAC name, 1-(4-isobutoxyphenyl)ethanamine . This compound is characterized by the presence of an ethanamine group attached to a phenyl ring substituted with a 2-methylpropoxy group.
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNMSGYKWGSJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoanisole and 2-methylpropan-1-ol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(2-Ethylpropoxy)phenyl]ethan-1-amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-[4-(2-Methylbutoxy)phenyl]ethan-1-amine: This compound has a butoxy group instead of a propoxy group.
1-[4-(2-Methylpropoxy)phenyl]propan-1-amine: This compound has a propanamine group instead of an ethanamine group.
The uniqueness of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, also known as a substituted phenyl ethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring with a propoxy group and an ethanamine moiety, which may influence its interaction with biological targets.
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
- CAS Number : 4249-72-3
The biological activity of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors, potentially modulating neurotransmitter systems, which is common among phenyl ethylamines.
- Enzymatic Interaction : It may inhibit or activate certain enzymes, influencing metabolic pathways linked to various diseases.
Biological Activities
Research has indicated that 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine exhibits several biological activities:
Antimicrobial Properties
Studies have explored the antimicrobial effects of similar compounds in the class, suggesting potential efficacy against bacterial strains. The presence of the propoxy group may enhance lipophilicity, improving membrane permeability and subsequent antimicrobial action.
Anticancer Activity
Preliminary investigations into related phenyl ethylamines have shown promise in anticancer applications. The structural features of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine may allow for selective targeting of cancerous cells through mechanisms such as apoptosis induction or cell cycle arrest.
Research Findings and Case Studies
A review of literature reveals various studies focusing on compounds structurally similar to 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine:
Synthesis and Development
The synthesis of 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine typically involves:
- Starting Materials : Appropriate phenolic precursors and amine sources.
- Reaction Conditions : Conducted under controlled conditions to optimize yield and purity.
- Analytical Techniques : Characterization through methods such as NMR and mass spectrometry to confirm structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
